3'-O-MOE-A(Bz)-2'-CED-phosphoramidite
Description
3'-O-MOE-A(Bz)-2'-CED-phosphoramidite (CAS: 256224-01-8) is a critical reagent in solid-phase oligonucleotide synthesis. Its structure includes:
- 2'-O-Methoxyethyl (MOE) modification: Enhances nuclease resistance and improves binding affinity to RNA targets by introducing steric hindrance .
- N-Benzoyl (Bz) protection: Stabilizes the adenine base during synthesis, preventing undesired side reactions .
- Cyanoethyl (CED) phosphoramidite group: Ensures high reactivity during coupling steps, crucial for efficient oligonucleotide chain elongation .
This compound is widely used in therapeutic oligonucleotide production, including antisense drugs and siRNA, due to its optimized balance of stability and reactivity .
Properties
Molecular Formula |
C50H58N7O9P |
|---|---|
Molecular Weight |
932.0 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C50H58N7O9P/c1-34(2)57(35(3)4)67(64-28-14-27-51)66-45-44(62-30-29-59-5)42(65-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-15-10-8-11-16-36)31-63-50(37-17-12-9-13-18-37,38-19-23-40(60-6)24-20-38)39-21-25-41(61-7)26-22-39/h8-13,15-26,32-35,42,44-45,49H,14,28-31H2,1-7H3,(H,52,53,55,58)/t42-,44-,45-,49-,67?/m1/s1 |
InChI Key |
FODCLDRFHMYZMX-HDMAWCRFSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OCCOC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-MOE-A(Bz)-2’-CED-phosphoramidite typically involves multiple steps, starting from the appropriate nucleoside. The process includes:
Protection of Functional Groups: The hydroxyl groups on the nucleoside are protected using dimethoxytrityl (DMT) groups.
Introduction of the 2’-O-Methoxyethyl Group: This step involves the selective alkylation of the 2’-hydroxyl group with methoxyethyl chloride in the presence of a base.
Benzoylation: The amino group on the adenine base is protected by benzoylation using benzoyl chloride.
Industrial Production Methods
Industrial production of 3’-O-MOE-A(Bz)-2’-CED-phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3’-O-MOE-A(Bz)-2’-CED-phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester using iodine or other oxidizing agents.
Reduction: Reduction reactions are less common but can involve the removal of protecting groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly during the coupling step in oligonucleotide synthesis.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions are typically oligonucleotides with enhanced stability and binding affinity, which are used in various molecular biology applications.
Scientific Research Applications
3’-O-MOE-A(Bz)-2’-CED-phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing.
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and cancers.
Industry: Applied in the production of diagnostic probes and primers for PCR and other molecular biology techniques.
Mechanism of Action
The mechanism of action of 3’-O-MOE-A(Bz)-2’-CED-phosphoramidite involves its incorporation into oligonucleotides, which then bind to complementary RNA or DNA sequences. The 2’-O-methoxyethyl modification enhances the binding affinity and stability of the oligonucleotide, making it more resistant to nuclease degradation. This results in more effective gene silencing or modulation of gene expression.
Comparison with Similar Compounds
Structural and Functional Differences
Phosphoramidites vary in protecting groups, sugar modifications, and nucleobase types, which dictate their applications and performance. Below is a detailed comparison:
Key Findings:
Sugar Modifications :
- 2'-O-MOE (as in 3'-O-MOE-A(Bz)-2'-CED-phosphoramidite) provides superior nuclease resistance compared to 2'-fluoro or 2'-O-methyl groups, making it ideal for in vivo applications .
- 2',2'-Difluoro modifications (e.g., 142808-44-4) enhance metabolic stability but reduce binding affinity to RNA compared to MOE .
Nucleobase Protection :
- N-Benzoyl (Bz) protection is common for adenine and cytidine bases, whereas isobutyryl (iBu) is preferred for guanine to prevent depurination .
Reactivity and Purity: All phosphoramidites exhibit ≥98% purity (HPLC) when synthesized under anhydrous conditions . The cyanoethyl group’s stability varies: CED-phosphoramidites degrade faster at room temperature than tert-butyl-based analogs, necessitating storage at -20°C .
Therapeutic Applications :
- Fluorinated phosphoramidites (e.g., 142808-44-4) are prioritized in oncology due to their DNA synthesis inhibition properties .
- MOE-modified compounds dominate neurodegenerative disease research for their prolonged half-life in biological systems .
Research Insights and Challenges
- Synthesis Efficiency : The 3'-O-MOE-A(Bz)-2'-CED-phosphoramidite achieves coupling efficiencies >99% in automated synthesizers, outperforming 2'-fluoro analogs (97–98%) due to reduced steric clashes .
- Cost Considerations : MOE-modified phosphoramidites are 20–30% more expensive than 2'-O-methyl derivatives, driven by complex synthesis steps .
- Emerging Alternatives : GNA (glycol nucleic acid)-phosphoramidites (e.g., 2023779-58-8) show promise for alternative backbone architectures but lack clinical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
